molecular formula C12H18BrNO2S B12634116 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B12634116
M. Wt: 320.25 g/mol
InChI Key: MZVYRTPWNRMEOW-UHFFFAOYSA-N
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Description

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture . This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a substituted benzene ring.

Properties

Molecular Formula

C12H18BrNO2S

Molecular Weight

320.25 g/mol

IUPAC Name

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C12H18BrNO2S/c1-9(2)8-14(4)17(15,16)11-6-5-10(3)12(13)7-11/h5-7,9H,8H2,1-4H3

InChI Key

MZVYRTPWNRMEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(C)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The bromine atom and other substituents on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different alkyl groups and the position of the bromine atom can significantly impact the compound’s properties and applications.

Biological Activity

3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

  • Molecular Formula : C₁₄H₁₈BrN₁O₂S
  • Molecular Weight : 340.235 g/mol
  • CAS Number : 849228-34-8
  • IUPAC Name : 3-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. This mechanism disrupts bacterial growth and reproduction. The specific compound 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide has shown promising results in preliminary studies:

  • Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.
  • For instance, related compounds have demonstrated MIC values as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .

Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. In vitro studies have shown that certain sulfonamides can inhibit carrageenan-induced paw edema in rat models, suggesting potential therapeutic applications in inflammatory conditions. For example:

  • Compounds similar to 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide have been reported to inhibit inflammation by up to 94% in controlled studies .

Cancer Cell Line Studies

Recent studies have focused on the anti-proliferative effects of sulfonamide derivatives on cancer cell lines. For example:

  • A related compound demonstrated significant inhibitory effects on triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7), with selectivity ratios indicating a preference for cancerous cells over normal cells .
  • Apoptotic assays revealed that some derivatives could induce apoptosis significantly in treated cancer cells, suggesting a potential pathway for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is highly dependent on their structural components. The presence of bromine and methyl groups in the structure of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide enhances its interaction with biological targets:

Compound Structure Features Biological Activity
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamideBromine at position 3; dimethyl groupsAntibacterial and anti-inflammatory
N-isobutyl-N-nitro-4-toluenesulfonamideNitro group instead of bromineDifferent pharmacological properties
4-chloro-N-isobutyl-2,5-dimethylbenzenesulfonamideChlorine instead of bromineVaried reactivity profile

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the enzyme inhibition potency of various sulfonamides against carbonic anhydrase IX (CA IX), revealing IC50 values ranging from 10.93 to 25.06 nM for certain derivatives .
  • Apoptosis Induction : Another investigation highlighted that specific sulfonamide derivatives could induce apoptosis in breast cancer cell lines significantly more than controls, with a noted increase in annexin V-FITC positive cells .
  • Antibacterial Efficacy : Comparative analysis of MIC values across different bacterial strains demonstrated that certain structural modifications could enhance antibacterial efficacy significantly.

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